molecular formula C19H19FN2O2 B2809104 2-(4-fluorophenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide CAS No. 941889-17-4

2-(4-fluorophenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide

Cat. No.: B2809104
CAS No.: 941889-17-4
M. Wt: 326.371
InChI Key: LBYSLFYWBFJWHQ-UHFFFAOYSA-N
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Description

The compound 2-(4-fluorophenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide features a 4-fluorophenyl group linked to an acetamide backbone, with the nitrogen atom substituted by a 3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl moiety.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O2/c1-13-11-16(8-9-17(13)22-10-2-3-19(22)24)21-18(23)12-14-4-6-15(20)7-5-14/h4-9,11H,2-3,10,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBYSLFYWBFJWHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CC2=CC=C(C=C2)F)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds One common method involves the reaction of 4-fluoroaniline with acetic anhydride to form 4-fluoroacetanilide

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(4-fluorophenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Aromatic Substituents

GSK1570606A (2-(4-fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide) shares the 4-fluorophenyl-acetamide core but replaces the pyrrolidinone-containing phenyl group with a pyridine-thiazole moiety. This substitution likely alters solubility and target specificity; GSK1570606A is reported as a Mycobacterium tuberculosis inhibitor . Similarly, N-(benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide () replaces the pyrrolidinone-phenyl group with a benzothiazole, demonstrating the structural diversity of acetamide derivatives in medicinal chemistry.

Key Difference : The 2-oxopyrrolidin-1-yl group in the target compound may confer better CNS penetration compared to heterocyclic substituents (e.g., thiazole, pyridine) due to reduced polarity .

Analogues with Modified Pyrrolidinone Substituents

Compounds such as 2-(2-oxopyrrolidin-1-yl)-N-pentyl-2-[4-(trifluoromethyl)phenyl]acetamide (4s) () retain the pyrrolidinone group but differ in substituents. Synthesis yields for such analogues range from 38% to 50% via Ugi reactions .

Key Similarity : The 2-oxopyrrolidin-1-yl moiety is conserved across these compounds, suggesting its role in maintaining conformational stability and receptor interactions, as seen in molecular docking studies for GABAA and AMPA receptors .

Physicochemical and Spectroscopic Comparisons
Compound Name Molecular Formula Melting Point (°C) IR Spectral Features (C=O, NH) Synthesis Yield (%)
Target Compound C20H20FN2O2 - ~1670–1600 cm<sup>−1</sup> (C=O) -
N-[3-methyl-4-(1H-tetrazol-1-yl)phenyl]acetamide () C17H16N6O 198–200 1672 cm<sup>−1</sup> (C=O) 85
Compound 4s () C20H23F3N2O2 - 1672 cm<sup>−1</sup> (C=O) 41
N-(4-Fluorophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide () C20H14F2N3O2S - - -

Analysis :

  • The target compound’s lack of heterocyclic substituents (e.g., thienopyrimidinone in ) may reduce molecular weight and improve solubility.
  • IR spectra consistently show strong C=O stretches (~1670 cm<sup>−1</sup>), confirming the acetamide and pyrrolidinone carbonyl groups .

Q & A

Q. What are the optimal synthetic routes for 2-(4-fluorophenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide, and how can reaction conditions be optimized to enhance yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the pyrrolidinone-substituted aniline intermediate. Key steps include:
  • Coupling Reactions : Use of coupling agents like EDCI/HOBt in polar aprotic solvents (e.g., DMF) at 0–25°C for 12–24 hours to form the acetamide bond .
  • Catalysts : Palladium-based catalysts (e.g., Pd/C) for cross-coupling reactions involving fluorophenyl groups .
  • Optimization : Adjust reaction time (monitored via TLC), temperature (60–80°C for cyclization steps), and solvent choice (e.g., THF for improved solubility) to achieve >85% yield .
    Table 1 : Example Reaction Conditions
StepReagents/ConditionsYield (%)Purity (HPLC)
Acetamide formationEDCI, HOBt, DMF, 24h, 25°C7895%
CyclizationTHF, 80°C, 6h8597%

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm structural integrity and purity?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks for fluorophenyl (δ 7.2–7.4 ppm, doublets), pyrrolidinone (δ 2.3–2.7 ppm, multiplet for CH2 groups), and acetamide (δ 1.9–2.1 ppm, singlet for CH3) .
  • IR Spectroscopy : Confirm carbonyl groups (C=O at ~1680–1720 cm⁻¹) and amide bonds (N–H stretch at ~3300 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]+ (e.g., m/z 371.15 for C20H20FN2O2) with <2 ppm error .

Advanced Research Questions

Q. What computational strategies (e.g., molecular docking, QSAR) effectively predict biological targets and mechanisms of action?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR) or GPCRs. Key parameters:
  • Grid box centered on ATP-binding site (coordinates: x=15.2, y=10.5, z=20.3).
  • Fluorophenyl group shows π-π stacking with Phe786 in EGFR (binding affinity ≤ −9.2 kcal/mol) .
  • QSAR Models : Develop 2D/3D-QSAR using MOE or Schrödinger. Descriptors like logP, polar surface area, and H-bond acceptors correlate with antimicrobial activity (R² > 0.85) .

Q. How can researchers resolve contradictions in bioactivity data across in vitro and in vivo models?

  • Methodological Answer :
  • Assay Validation : Replicate in vitro assays (e.g., MIC for antimicrobial activity) under standardized conditions (pH 7.4, 37°C) .
  • Pharmacokinetic Studies : Measure plasma protein binding (e.g., >90% binding in murine models) and metabolic stability (t1/2 > 2h in liver microsomes) to explain reduced in vivo efficacy .
  • Model Relevance : Compare tumor xenograft models (e.g., HT-29 vs. HCT-116) for cancer studies; fluorophenyl derivatives show higher activity in p53-mutant lines .

Q. What strategies enable structure-activity relationship (SAR) analysis to optimize pharmacological properties?

  • Methodological Answer :
  • Core Modifications : Replace pyrrolidinone with piperidinone to enhance solubility (logP reduced from 3.2 to 2.8) without losing activity .
  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF3) at the phenyl ring to improve metabolic stability (t1/2 increased by 40%) .
    Table 2 : SAR Trends for Anticancer Activity
DerivativeSubstituentIC50 (μM)logP
Parent CompoundNone12.53.2
CF3-substituted-CF38.72.9
Piperidinone analogPiperidinone9.42.8

Data Contradiction Analysis

Q. How should discrepancies in enzyme inhibition assays (e.g., IC50 variability) be addressed?

  • Methodological Answer :
  • Assay Conditions : Control ATP concentration (1 mM for kinase assays) and pre-incubation time (30 min) to reduce variability .
  • Compound Stability : Test degradation via HPLC after 24h in assay buffer; >10% degradation invalidates IC50 values .
  • Statistical Analysis : Use ANOVA with post-hoc tests (p < 0.05) to confirm significance across replicates .

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